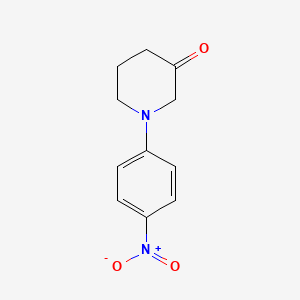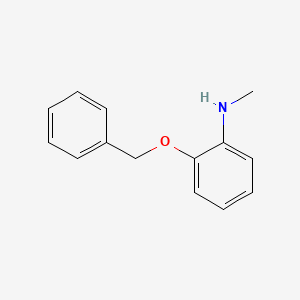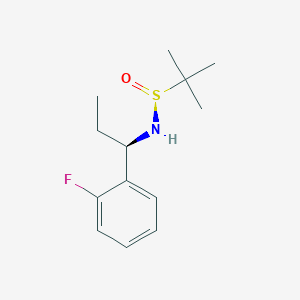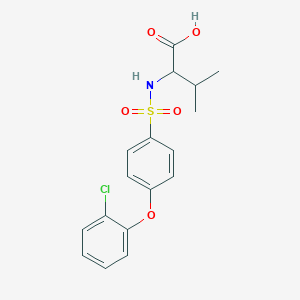
((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine
Vue d'ensemble
Description
((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine is a chemical compound with the molecular formula C17H18ClNO5S . It has a molecular weight of 383.85 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine consists of a sulfonyl group attached to a valine residue, with a 2-chlorophenoxy group attached to the phenyl ring . Physical And Chemical Properties Analysis
((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine is a solid compound . It should be stored in a dry, sealed place . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Apostol et al. (2021) explored the synthesis, in silico, and in vitro evaluation of new 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives, including valine-derived compounds. These compounds were tested for their antimicrobial activity and toxicity, revealing that certain derivatives exhibited antimicrobial activity against Gram-positive bacteria and Candida albicans strains. The research highlights the potential of these compounds in developing new antimicrobial agents (Apostol et al., 2021).
In another study, Apostol et al. (2022) designed and synthesized novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, characterizing them through various spectroscopic techniques. These compounds were evaluated for their antimicrobial and antioxidant activities, as well as toxicity. The results indicated promising antimicrobial potential, particularly against Enterococcus faecium, suggesting their utility in fighting biofilm-associated infections (Apostol et al., 2022).
Mechanism of Action in Herbicides
Research dating back to 1984 by Ray explored the mechanism of action of chlorsulfuron, a sulfonylurea herbicide, which inhibits the biosynthesis of the amino acids valine and isoleucine in plants. This study provides foundational knowledge on how similar sulfonylurea compounds, possibly including derivatives of “((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine”, might function as herbicides by targeting key enzymes in plant metabolism (Ray, 1984).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-11(2)16(17(20)21)19-25(22,23)13-9-7-12(8-10-13)24-15-6-4-3-5-14(15)18/h3-11,16,19H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUCIOWWTLBRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-(2-Chlorophenoxy)phenyl)sulfonyl)valine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



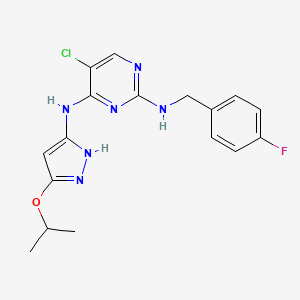
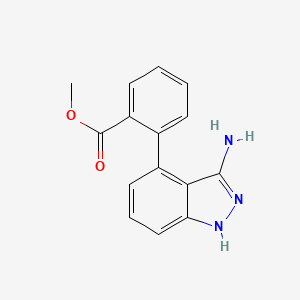
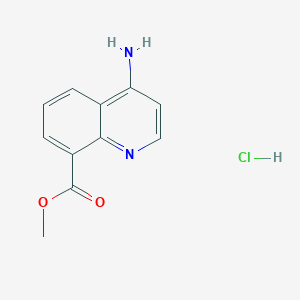

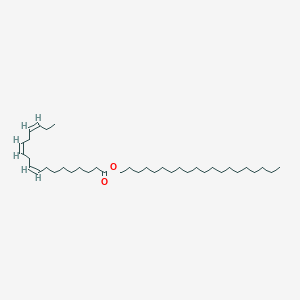
![5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B3103711.png)
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3103717.png)
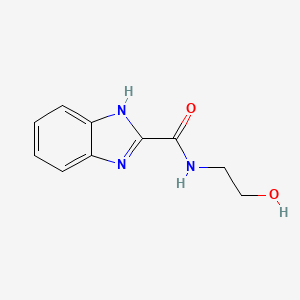
![N-[(1S,2S)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B3103728.png)
![Ethyl 3-{[2-(1H-indol-3-yl)ethyl]amino}propanoate](/img/structure/B3103738.png)
